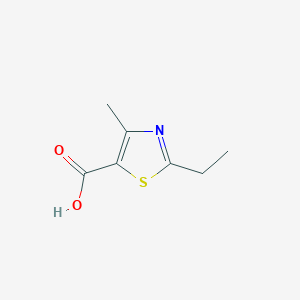

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid

Descripción general

Descripción

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid is a derivative of thiazole . Thiazole is an aromatic heterocyclic compound that contains sulfur and nitrogen . It is used as an intermediate in organic synthesis and medicinal chemistry .

Synthesis Analysis

Various substituted derivatives of ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate and potassium carbonate were added to a solution of methanol: water (9:1) and refluxed to break the ester into an acid . Another method involves adding 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions .Molecular Structure Analysis

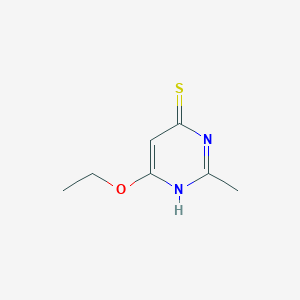

The empirical formula of 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid is C7H9NO2S. Its molecular weight is 171.22 . The structure of the compound includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, yield, and NMR data can be found in various studies .Aplicaciones Científicas De Investigación

Pharmacology: Antimicrobial Agents

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives have been explored for their potential as antimicrobial agents. The thiazole ring is a core structure in many biologically active compounds, and modifications to this ring can lead to substances with significant antimicrobial activity, particularly against Gram-positive bacteria .

Agriculture: Fungicides and Bactericides

In the agricultural sector, thiazole derivatives are used to develop fungicidal and bactericidal mixtures. These compounds can help protect crops from various fungal and bacterial diseases, contributing to increased yield and food security .

Chemical Synthesis: Building Blocks

The compound serves as a heterocyclic building block for the synthesis of more complex molecules. Its structure allows for various substitutions, making it a versatile precursor in organic synthesis, leading to a wide range of chemical entities with diverse properties .

Industrial Applications: Material Preservation

Thiazole derivatives have applications in material science and preservation. Their antimicrobial properties make them suitable for use in coatings and treatments that protect materials from microbial degradation, extending the life of industrial products .

Environmental Applications: Xanthine Oxidase Inhibitors

Thiazole-5-carboxylic acid derivatives have been studied as potent xanthine oxidase inhibitors. These inhibitors can be used to manage conditions like gout and hyperuricemia, and they also have implications in reducing oxidative stress in environmental pollutants .

Biotechnology: Enzyme Inhibition

In biotechnological research, thiazole derivatives are investigated for their role in enzyme inhibition. By inhibiting specific enzymes, these compounds can be used to regulate biological pathways, which is crucial in the development of new therapies and diagnostic tools .

Safety And Hazards

The compound is classified as a combustible solid. It does not have a flash point. In case of eye contact, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. If inhaled, remove to fresh air. In severe cases or if symptoms persist, seek medical attention .

Direcciones Futuras

Thiazole derivatives have been found to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Therefore, the future directions of 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid could involve further exploration of its potential therapeutic applications.

Propiedades

IUPAC Name |

2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJXYOPYBANALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550756 | |

| Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

113366-46-4 | |

| Record name | 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper?

A1: The research investigates the use of 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid as a potential corrosion inhibitor. The researchers used a combination of electrochemical techniques and theoretical calculations to understand how effectively this compound could inhibit corrosion. []

Q2: What methods were used to study the corrosion inhibition properties of 2-ethyl-4-methyl-1,3-thiazole-5-carboxylic acid?

A2: The research employed both experimental and computational approaches. Electrochemical techniques were likely used to assess the corrosion rate in the presence and absence of the compound. Additionally, theoretical calculations were probably employed to further understand the interactions between the compound and the metal surface at a molecular level. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)